molecular formula C11H14O2 B2386005 2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol CAS No. 2248315-85-5

2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol

Cat. No.: B2386005
CAS No.: 2248315-85-5
M. Wt: 178.231
InChI Key: MRPVXJOUFQUBGS-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is an organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a propanol group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by the addition of a propanol group . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods typically require specific reaction conditions, such as the use of strong bases or catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones or acids, while reduction can produce benzofuran alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is unique due to its specific propanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPVXJOUFQUBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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